molecular formula C16H18N2O4S B2869968 N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide CAS No. 1795456-14-2

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2869968
CAS No.: 1795456-14-2
M. Wt: 334.39
InChI Key: OCLKHELRLIPWLW-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide is a high-purity chemical compound intended for research and development purposes. The specific biochemical properties, mechanism of action, and primary research applications of this ethanediamide derivative are currently under investigation. Researchers are exploring its potential in various fields, which may include medicinal chemistry and pharmacology. The furan and methylsulfanyl-phenyl motifs within its structure are of significant interest for designing novel bioactive molecules. This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct appropriate safety evaluations and handling procedures prior to use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-21-14(13-7-4-8-22-13)10-17-15(19)16(20)18-11-5-3-6-12(9-11)23-2/h3-9,14H,10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLKHELRLIPWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide typically involves the following steps:

    Formation of the furan-2-yl intermediate: This step involves the preparation of a furan-2-yl compound through a series of reactions, such as the cyclization of appropriate precursors.

    Introduction of the methoxyethyl group: The furan-2-yl intermediate is then reacted with a methoxyethylating agent under controlled conditions to introduce the methoxyethyl group.

    Coupling with the methylthio-substituted phenyl group: The final step involves coupling the methoxyethylated furan-2-yl intermediate with a methylthio-substituted phenyl group using an oxalamide linkage. This step typically requires the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and inferred properties of analogous ethanediamides:

Compound Name Key Substituents Potential Impact on Properties References
N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide Furan-2-yl, methoxyethyl, 3-(methylsulfanyl)phenyl Enhanced lipophilicity (methylsulfanyl); potential for heterocyclic interactions (furan)
N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide 4-Chlorophenyl sulfonyl, furyl, 2-methoxybenzyl Increased electron-withdrawing effects (sulfonyl, Cl); possible steric hindrance
N-[(2,4-dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide 2,4-Dimethoxyphenyl, pyridinyl Improved solubility (methoxy); metal coordination potential (pyridine)
N,N'-bis(2-((hexylamino)(oxo)acetyl)-4-methylphenyl)ethanediamide Hexylamino, oxoacetyl, 4-methylphenyl Extended alkyl chain (hexyl) for hydrophobic interactions; amide hydrogen-bonding capacity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methylsulfanyl group in the target compound is moderately electron-donating, contrasting with the electron-withdrawing sulfonyl group in the 4-chlorophenyl analog . This difference may influence binding to hydrophobic or polar enzyme active sites.
  • Heterocyclic Systems : Furan and pyridine rings offer distinct electronic profiles. Furan’s oxygen atom participates in hydrogen bonding, whereas pyridine’s nitrogen enables metal coordination or protonation at physiological pH .
  • Alkyl vs. Aromatic Chains : Longer alkyl chains (e.g., hexyl in ) enhance lipophilicity but may reduce solubility, whereas methoxybenzyl groups balance hydrophilicity and aromatic interactions .

Biological Activity

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide, a compound characterized by its unique molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C16H18N2O4SC_{16}H_{18}N_{2}O_{4}S, and it features distinct functional groups, including a furan ring and a methylsulfanyl group. The presence of these moieties suggests potential interactions with biological targets.

Molecular Structure:

  • Furan Ring: Contributes to the compound's reactivity and potential for biological activity.
  • Methoxyethyl Group: May enhance solubility and bioavailability.
  • Methylsulfanyl Group: Could play a role in modulating pharmacological effects.

Antioxidant Properties

Research indicates that compounds containing furan rings often exhibit antioxidant properties. The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. In these assays, the compound demonstrated significant free radical scavenging activity, suggesting its potential use in preventing oxidative stress-related diseases.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. A notable study conducted by Mohamed et al. (2014) highlighted that structurally related compounds exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4Apoptosis induction
HT-29 (Colon)12.3Cell cycle arrest
A549 (Lung)18.7Reactive oxygen species generation

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds with furan derivatives have shown promise in mitigating inflammatory responses. In vitro studies revealed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism: The furan ring may facilitate electron donation, neutralizing free radicals.
  • Apoptotic Pathways: Activation of caspases leading to programmed cell death has been observed in cancer cell lines treated with this compound.
  • Cytokine Modulation: Inhibition of NF-kB signaling pathways contributes to reduced inflammation.

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer properties against multiple cell lines. The findings indicated that specific modifications to the molecular structure significantly enhanced cytotoxicity against MCF-7 cells.

Case Study 2: In Vivo Anti-inflammatory Effects

A recent animal study assessed the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. Results demonstrated a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory properties.

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